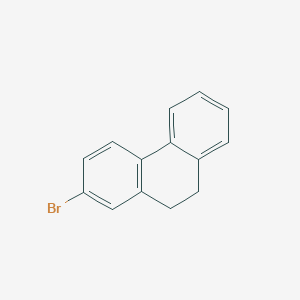

2-Bromo-9,10-dihydrophenanthrene

Description

Properties

IUPAC Name |

2-bromo-9,10-dihydrophenanthrene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11Br/c15-12-7-8-14-11(9-12)6-5-10-3-1-2-4-13(10)14/h1-4,7-9H,5-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KURIKJUBIDNKAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC(=C2)Br)C3=CC=CC=C31 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11Br | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80575943 | |

| Record name | 2-Bromo-9,10-dihydrophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54888-78-7 | |

| Record name | 2-Bromo-9,10-dihydrophenanthrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80575943 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-9,10-dihydrophenanthrene can be achieved through several methods. One common approach involves the palladium-catalyzed reaction of vinyl bromoaldehydes, followed by further reactions to introduce the bromine atom at the desired position . Another method includes the use of phosphite ester and xenyl-2-butenoic acid ethyl ester derivatives, which undergo a series of reactions to yield the target compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of palladium catalysts and controlled reaction environments are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-9,10-dihydrophenanthrene undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other functional groups under appropriate conditions.

Hydrogenation and Dehydrogenation: These reactions involve the addition or removal of hydrogen atoms, respectively.

Isomerization: The compound can undergo structural rearrangements to form different isomers.

Common Reagents and Conditions

Palladium Catalysts: Used in hydrogenation and dehydrogenation reactions.

Sodium Hydride and Allyl Bromide: Employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, hydrogenation can lead to fully saturated derivatives, while substitution reactions can yield a variety of functionalized phenanthrene compounds.

Scientific Research Applications

Synthetic Routes

2-Bromo-9,10-dihydrophenanthrene can be synthesized through several methods:

- Palladium-Catalyzed Reactions: This method involves using vinyl bromoaldehydes to introduce the bromine atom at the desired position.

- Bromination of 9,10-Dihydrophenanthrene: Direct bromination can be performed using bromine in an organic solvent under controlled conditions.

Chemistry

- Intermediate for Organic Synthesis: this compound serves as a crucial intermediate in synthesizing more complex organic molecules. Its ability to undergo substitution reactions allows for the introduction of various functional groups.

Biology and Medicine

- Inhibition of SARS-CoV-2 3CLpro: Recent studies have identified 2-bromo derivatives as potential inhibitors of the SARS-CoV-2 main protease (3CLpro), which is essential for viral replication. This positions the compound as a candidate for COVID-19 treatment .

Materials Science

- Photophysical Properties: The compound is utilized in developing materials with specific photophysical characteristics, which are important in applications such as organic light-emitting diodes (OLEDs) and other optoelectronic devices.

Case Study 1: Inhibition of SARS-CoV-2

A study published in Nature highlighted the discovery of 9,10-dihydrophenanthrene derivatives as effective non-covalent inhibitors against SARS-CoV-2's 3CLpro. The mechanism involves binding to the enzyme's active site, preventing viral replication . This research emphasizes the compound's potential therapeutic applications during pandemics.

Case Study 2: Synthesis of Polyarylates

Research conducted on novel polyarylates containing a 9,10-dihydrophenanthrene moiety demonstrated enhanced thermal stability and mechanical properties. These findings suggest that derivatives of 2-bromo compounds can be used as building blocks for high-performance polymers .

Chemical Reactions Involving this compound

The compound undergoes various chemical reactions:

- Substitution Reactions: The bromine atom can be replaced with other functional groups.

- Hydrogenation/Dehydrogenation: These processes modify the saturation level of the compound.

| Reaction Type | Description | Major Products Formed |

|---|---|---|

| Substitution | Bromine replaced by other groups | Functionalized phenanthrenes |

| Hydrogenation | Addition of hydrogen atoms | Saturated derivatives |

| Dehydrogenation | Removal of hydrogen atoms | Unsaturated derivatives |

Mechanism of Action

The mechanism of action of 2-Bromo-9,10-dihydrophenanthrene involves its interaction with molecular targets and pathways. For instance, as an inhibitor of SARS-CoV-2 3CLpro, it binds to the active site of the enzyme, preventing the replication of the virus . The compound’s structure-activity relationship plays a crucial role in its bioactivity.

Comparison with Similar Compounds

Research Implications

- Drug Development : Bromine at position 2 optimizes antimicrobial activity but may reduce metabolic clearance compared to hydroxyl/methoxy groups.

- Materials Science : Brominated phenanthrenes serve as intermediates for organic semiconductors and fluorescent dyes .

- Synthetic Challenges : Selective bromination at position 2 requires tailored catalysts or directing groups to avoid polybromination.

Q & A

Q. What are the optimal synthetic routes for 2-bromo-9,10-dihydrophenanthrene, and how can reaction conditions be tailored to improve yields?

A practical approach involves adapting methodologies for analogous brominated phenanthrenes. For example, 9,10-dibromophenanthrene was synthesized via dehydrohalogenation of 2,2′-bis(dibromomethyl)biphenyl using potassium t-butoxide in DMF under mild conditions (79% yield) . To synthesize this compound, one could modify the starting material to incorporate the dihydro backbone and optimize bromination steps. Key parameters include solvent polarity (e.g., DMF for solubility), base strength (to control elimination vs. substitution), and temperature gradients to stabilize intermediates. Monitoring reaction progress via TLC or GC-MS is critical for yield optimization.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Single-crystal X-ray diffraction is the gold standard for confirming molecular geometry. For 9,10-dibromophenanthrene, X-ray analysis revealed a planar structure with C2 symmetry, Br–C bond lengths of 1.90–1.92 Å, and π-π stacking distances of 3.47 Å . For this compound, pair X-ray with H/C NMR to resolve dihydro protons (e.g., δ 2.5–3.5 ppm for bridgehead hydrogens) and H-H COSY to confirm spatial coupling. High-resolution mass spectrometry (HRMS) should verify the molecular ion peak (e.g., [M+H] at m/z 263.0004 for CHBr).

Q. How can regioselectivity challenges in bromination of dihydrophenanthrene derivatives be addressed?

Regioselectivity depends on electronic and steric factors. For example, bromination at the 2-position in dihydrophenanthrene may be favored due to reduced steric hindrance compared to 9,10-positions. Use directing groups (e.g., electron-donating substituents) or Lewis acids (e.g., FeBr) to enhance selectivity. Computational tools like DFT can predict reactive sites by analyzing frontier molecular orbitals (HOMO/LUMO) and Fukui indices .

Advanced Research Questions

Q. What computational strategies are suitable for evaluating this compound as a potential SARS-CoV-2 Mpro^\text{pro}pro inhibitor?

Molecular docking (AutoDock Vina) and molecular dynamics (MD) simulations (GROMACS) can assess binding affinity and stability. For similar dihydrophenanthrene derivatives, docking studies showed binding energies of −8.5 to −9.2 kcal/mol at the M active site, with key interactions (e.g., hydrogen bonds with His41/Glu166) . MD simulations (100 ns) should analyze root-mean-square deviation (RMSD < 2.0 Å) and binding free energies (MM-PBSA). Validate predictions with in vitro enzymatic assays.

Q. How does the dihydro modification in this compound influence photophysical properties for optoelectronic applications?

The dihydro group reduces conjugation, increasing bandgap energy. For comparison, 2,7-dibromophenanthrene-9,10-dione (HOMO = −6.99 eV, LUMO = −4.44 eV) exhibits a bandgap of 2.55 eV, suitable for organic photovoltaics . For this compound, perform cyclic voltammetry to measure oxidation/reduction potentials and UV-vis spectroscopy to determine λ. Compare with non-hydrogenated analogs to quantify steric and electronic effects.

Q. What contradictions exist in reported synthetic yields of brominated dihydrophenanthrenes, and how can they be resolved?

Discrepancies often arise from side reactions (e.g., over-bromination) or purification methods. For example, 9,10-dibromophenanthrene synthesis via Bacon & Bankhead’s method (1963) required harsh conditions, while later protocols achieved higher yields under milder conditions . To resolve contradictions:

- Standardize reaction monitoring (e.g., in situ IR for intermediate tracking).

- Compare column chromatography (silica vs. alumina) and crystallization (solvent polarity gradients) for purity.

- Report detailed experimental logs (temperature, stirring rate, reagent ratios).

Methodological Notes

- Safety : While this compound’s hazards are not explicitly classified, follow general bromoarene protocols: use fume hoods, nitrile gloves, and avoid skin/eye contact .

- Data Validation : Cross-reference crystallographic data (CCDC deposition) with computational models (Mercury software) to ensure structural accuracy .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.